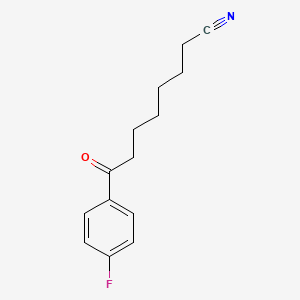

8-(4-Fluorophenyl)-8-oxooctanenitrile

説明

Structure

3D Structure

特性

IUPAC Name |

8-(4-fluorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTYZDHOPCQHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642215 | |

| Record name | 8-(4-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-15-2 | |

| Record name | 4-Fluoro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 8-(4-Fluorophenyl)-8-oxooctanenitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 8-(4-Fluorophenyl)-8-oxooctanenitrile, a fluorinated aromatic ketone with significant potential as a versatile intermediate in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a comprehensive resource for professionals engaged in advanced organic synthesis and drug discovery.

Core Chemical Identity and Physicochemical Profile

8-(4-Fluorophenyl)-8-oxooctanenitrile belongs to the class of aromatic ketones, incorporating a fluorinated phenyl ring and a terminal nitrile group. The presence of the fluorine atom can significantly modulate the electronic properties and metabolic stability of derivative compounds, a highly desirable trait in modern drug development.[1][2] The long alkyl chain provides a flexible scaffold for further chemical elaboration.

Table 1: Physicochemical Properties of 8-(4-Fluorophenyl)-8-oxooctanenitrile and Related Analogs

| Property | 8-(4-Fluorophenyl)-8-oxooctanenitrile | 8-(2-fluorophenyl)-8-oxooctanenitrile[3] | 8-(4-Chlorophenyl)-8-oxooctanenitrile[4] | 4-(4-Fluorophenyl)-4-oxobutanenitrile[5][6] |

| Molecular Formula | C₁₄H₁₆FNO | C₁₄H₁₆FNO | C₁₄H₁₆ClNO | C₁₀H₈FNO |

| Molecular Weight | 249.28 g/mol | 249.28 g/mol | 249.74 g/mol | 177.18 g/mol |

| Appearance | Solid (Predicted) | Not Specified | Not Specified | Solid |

| CAS Number | Not assigned | 898767-42-5 | 898783-76-1 | Not Specified |

| InChI Key | Not available | XOPFSSDKOGNBEW-UHFFFAOYSA-N | Not available | QHHXFEHPLSKVCH-UHFFFAOYSA-N |

Synthesis and Purification: A Friedel-Crafts Approach

The most logical and industrially scalable route to 8-(4-Fluorophenyl)-8-oxooctanenitrile is the Friedel-Crafts acylation of fluorobenzene.[7][8] This classic electrophilic aromatic substitution reaction provides a direct method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl chain.[8][9]

Reaction Mechanism

The synthesis proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts a chloride ion from 8-oxo-octanoyl chloride, generating the acylium ion. This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. Due to the ortho, para-directing nature of the fluorine substituent and steric hindrance at the ortho position, the reaction predominantly yields the para-substituted product.[8] Subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product and regenerating the catalyst.[9]

Detailed Experimental Protocol

Materials:

-

Fluorobenzene

-

Suberonitrile

-

Thionyl Chloride (SOCl₂)

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Part A: Preparation of 8-Oxo-octanoyl Chloride

This protocol assumes the precursor acyl chloride is not commercially available and needs to be synthesized from the corresponding carboxylic acid, which can be derived from suberonitrile.

-

Hydrolysis of Suberonitrile: Suberonitrile is hydrolyzed to suberic acid (octanedioic acid) using a strong acid or base.

-

Mono-protection (if necessary) and Conversion to Mono-acyl Chloride: To prevent the formation of the diacyl chloride, one of the carboxylic acid groups of suberic acid may need to be protected. The unprotected carboxylic acid is then converted to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. Alternatively, direct reaction with a controlled amount of thionyl chloride can favor the mono-acyl chloride.

Part B: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.[9]

-

Cooling: The slurry is cooled to 0°C in an ice/water bath.[9]

-

Addition of Acyl Chloride: A solution of 8-oxo-octanoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled AlCl₃ slurry over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.[9]

-

Addition of Fluorobenzene: A solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise over 30 minutes, again keeping the temperature below 5°C.

-

Reaction: The reaction mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[9]

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.[9]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 8-(4-Fluorophenyl)-8-oxooctanenitrile.

Caption: Synthesis workflow for 8-(4-Fluorophenyl)-8-oxooctanenitrile.

Predicted Spectral Characteristics

While experimental spectra are not publicly available, the structure of 8-(4-Fluorophenyl)-8-oxooctanenitrile allows for the prediction of its key spectral features.

-

¹H NMR: The spectrum would show characteristic signals for the para-substituted fluorophenyl group as two doublets of doublets (or two triplets) in the aromatic region (approx. 7.0-8.1 ppm). The protons on the carbon alpha to the carbonyl group would appear as a triplet around 2.9-3.1 ppm. The protons alpha to the nitrile group would be a triplet around 2.3-2.5 ppm. The remaining methylene protons in the alkyl chain would appear as a complex multiplet in the upfield region (approx. 1.3-1.8 ppm).

-

¹³C NMR: The carbonyl carbon would be observed around 198-200 ppm. The nitrile carbon would appear around 119-122 ppm. The carbon attached to the fluorine would show a large C-F coupling constant. Signals for the aromatic carbons and the aliphatic carbons of the octanenitrile chain would also be present.

-

IR Spectroscopy: A strong absorption band for the C=O (ketone) stretch would be expected around 1680-1700 cm⁻¹. Another characteristic sharp, medium-intensity peak for the C≡N (nitrile) stretch would be observed around 2240-2260 cm⁻¹. C-F stretching and aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 249.1216 (calculated for C₁₄H₁₆FNO). Common fragmentation patterns would include the loss of the alkyl nitrile chain, leading to a prominent peak for the 4-fluorobenzoyl cation at m/z = 123.

Reactivity, Stability, and Potential Applications

Chemical Reactivity

The molecule possesses two primary reactive sites: the ketone and the nitrile group.

-

Ketone Group: The carbonyl group can undergo various nucleophilic addition reactions, reduction to a secondary alcohol, or be used in condensation reactions like the Wittig or aldol reactions.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This dual functionality makes it a valuable synthon for creating more complex molecules.

Stability and Storage

The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids or bases.[10][11]

Applications in Drug Discovery

Fluorinated compounds are of immense interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability.[1] The 4-fluorophenyl ketone motif is a common feature in a number of centrally acting agents. While direct evidence is limited, 8-(4-Fluorophenyl)-8-oxooctanenitrile is a logical precursor for the synthesis of novel psychoactive compounds, particularly those targeting serotonin receptors or acting as dissociatives.[12][13] The long alkyl chain with a terminal nitrile offers a handle for cyclization or the introduction of other functional groups, making it a key intermediate for building complex heterocyclic systems found in many pharmaceuticals.[14][15]

Safety and Handling

Based on safety data for analogous compounds, 8-(4-Fluorophenyl)-8-oxooctanenitrile should be handled with care.[10][16][17]

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[3][10][18] It is likely to cause skin and serious eye irritation, and may cause respiratory irritation.[3][10][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][16][19] All handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[10][16] If on skin, wash with plenty of soap and water.[10][16] If swallowed, call a poison center or doctor immediately.[10] If inhaled, move the person to fresh air.[10][19]

Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before use.

References

- Safety Data Sheet. (2024, December 19). Provided by grounding source.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Safety Data Sheet. (n.d.). Provided by grounding source.

- MedchemExpress.com. (2026, January 26). Safety Data Sheet.

- Experiment 1: Friedel-Crafts Acylation. (n.d.). Provided by grounding source.

- Cayman Chemical. (2025, June 9). Safety Data Sheet.

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Retrieved from [Link]

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of medicinal chemistry, 59(1), 335–357.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]

- Google Patents. (n.d.). WO2023288013A2 - Novel short-acting psychoactive compounds of the mdma class.

- Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., Baumann, M. H., & Kavanagh, P. V. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. Psychopharmacology, 236(9), 2737–2748.

-

PubChemLite. (n.d.). 4-(4-fluorophenyl)-4-oxobutanenitrile (C10H8FNO). Retrieved from [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 756489-25-5 (C10H8FNO) [pubchemlite.lcsb.uni.lu]

- 6. 4-(4-Fluorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. WO2023288013A2 - Novel short-acting psychoactive compounds of the mdma class - Google Patents [patents.google.com]

- 13. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

Comprehensive Characterization Guide for 8-(4-Fluorophenyl)-8-oxooctanenitrile: Structural Elucidation and Analytical Methodologies

Executive Summary

In advanced medicinal chemistry and materials science, the synthesis of long-chain bifunctional aliphatic-aromatic molecules requires rigorous structural validation. 8-(4-Fluorophenyl)-8-oxooctanenitrile (CAS 898767-15-2) represents a highly versatile building block[1],[2]. Featuring a terminal nitrile, a flexible hexamethylene spacer, and a 4-fluorophenyl ketone moiety, it serves as a critical intermediate for synthesizing long-chain central nervous system (CNS) therapeutics, butyrophenone analogs, and PROTAC linkers.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide outlines a self-validating analytical ecosystem—detailing the exact methodologies, causality behind instrumental parameters, and mechanistic interpretations required to unequivocally confirm the identity and purity of this compound.

Physicochemical & Structural Profile

Before initiating spectroscopic workflows, establishing the theoretical baseline of the molecule is mandatory. The following parameters serve as the reference targets for all subsequent analytical validation.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 8-(4-Fluorophenyl)-8-oxooctanenitrile |

| CAS Registry Number | 898767-15-2 |

| Molecular Formula | C14H16FNO |

| Molecular Weight | 233.28 g/mol |

| Exact Mass [M] | 233.1216 Da |

| Hydrogen Bond Donors / Acceptors | 0 / 3 |

| Rotatable Bonds | 8 |

Analytical Workflows & Methodologies

To ensure absolute data integrity, characterization must follow a linear, self-validating workflow. Chromatographic purity must be established prior to structural elucidation; otherwise, minor synthetic homologs (e.g., heptanenitrile or nonanenitrile derivatives) will confound NMR integrations and mass spectral isotopic distributions.

Figure 1: Self-validating analytical workflow for structural elucidation.

Protocol 1: Sample Preparation & Chromatographic Purity (HPLC-UV)

-

Solvent Preparation : Prepare mobile phase A (0.1% Formic Acid in LC-MS grade Water) and mobile phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

-

Sample Dissolution : Dissolve 1.0 mg of the compound in 1.0 mL of Methanol. Sonicate for 5 minutes.

-

Separation : Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

-

Validation Logic : Monitor UV absorbance at 254 nm. Causality: The 4-fluorophenyl chromophore absorbs strongly at this wavelength. Purity must exceed 98% by peak area to authorize progression to NMR.

Protocol 2: Structural Elucidation via NMR (1H, 13C, 19F)

-

Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

1H & 13C Acquisition : Acquire 1H spectra at 400 MHz (16 scans, 1s relaxation delay) and 13C spectra at 100 MHz (1024 scans, 2s relaxation delay). Causality: The extended 2-second relaxation delay in 13C ensures accurate integration of the quaternary carbonyl and nitrile carbons, which lack attached protons and therefore relax slowly.

-

19F Acquisition : Acquire 19F spectra at 376 MHz. Use trichlorofluoromethane (CFCl3) as an external reference (set to 0.00 ppm)[3],[4].

Protocol 3: Mass Spectrometric Profiling (ESI-QTOF & GC-EI-MS)

-

ESI-HRMS (Intact Mass) : Infuse the sample into a QTOF mass spectrometer in positive ESI mode. Causality: Soft ionization preserves the pseudo-molecular ion [M+H]+, allowing for exact mass determination (< 5 ppm error) to confirm the empirical formula.

-

GC-EI-MS (Fragmentation) : Inject 1 µL into a GC-MS system with an electron ionization source (70 eV). Causality: Hard ionization at 70 eV induces reproducible, structurally informative fragmentation pathways[5].

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

The NMR data provides a definitive map of the carbon framework. The symmetry of the para-substituted phenyl ring and the distinct electronic environments at the chain termini (nitrile vs. ketone) allow for unambiguous assignment.

Table 2: 1H NMR Assignments (400 MHz, CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.00 | dd (J = 8.8, 5.4 Hz) | 2H | Aromatic H (ortho to C=O, meta to F) |

| 7.13 | t (J = 8.6 Hz) | 2H | Aromatic H (meta to C=O, ortho to F) |

| 2.95 | t (J = 7.3 Hz) | 2H | -CH2- (C7, alpha to C=O) |

| 2.35 | t (J = 7.1 Hz) | 2H | -CH2- (C2, alpha to CN) |

| 1.75 | quintet (J = 7.3 Hz) | 2H | -CH2- (C6, beta to C=O) |

| 1.65 | quintet (J = 7.1 Hz) | 2H | -CH2- (C3, beta to CN) |

| 1.35 - 1.50 | m | 4H | -CH2-CH2- (C4, C5, aliphatic core) |

Table 3: 13C NMR Assignments (100 MHz, CDCl3)

| Chemical Shift (ppm) | Assignment | Causal Note |

| 198.5 | C=O (C8) | Highly deshielded conjugated ketone |

| 165.7 | Ar-C-F (para) | Split into a doublet (J_CF = 254 Hz) by direct F coupling |

| 133.5 | Ar-C (ipso) | Split into a doublet (J_CF = 3 Hz) |

| 130.6 | Ar-C (ortho) | Split into a doublet (J_CF = 9 Hz) |

| 119.8 | C#N (C1) | Characteristic nitrile carbon |

| 115.7 | Ar-C (meta) | Split into a doublet (J_CF = 22 Hz) |

| 38.5 | C7 | Shifted downfield by adjacent C=O |

| 28.8, 28.6, 28.5 | C6, C5, C4 | Aliphatic chain core |

| 25.3 | C3 | Beta to CN |

| 17.1 | C2 | Alpha to CN (shielded relative to C7) |

19F NMR Analysis : Fluorine-19 NMR is highly sensitive to its local electronic environment[3]. The signal for this compound appears as a triplet of triplets (tt) at approximately -105.5 ppm . The multiplicity arises from strong ortho-coupling (J ~ 8.6 Hz) and weaker meta-coupling (J ~ 5.4 Hz) with the aromatic protons[4].

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR provides orthogonal confirmation of the functional groups:

-

2245 cm⁻¹ : Sharp, medium-intensity peak corresponding to the C#N stretching vibration .

-

1685 cm⁻¹ : Strong peak corresponding to the C=O stretch . The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the fluorophenyl ring.

-

1225 cm⁻¹ : Strong peak corresponding to the C-F stretch .

Mechanistic Insights: Mass Spectrometry Fragmentation

While ESI-QTOF confirms the intact mass ([M+H]⁺ at m/z 234.1289), 70 eV Electron Ionization (EI) provides the structural fingerprint. The fragmentation of 8-(4-fluorophenyl)-8-oxooctanenitrile is governed by two highly predictable mechanisms: Alpha Cleavage and the McLafferty Rearrangement [6],[5].

Figure 2: Primary 70 eV EI-MS fragmentation pathways.

Table 4: Key Mass Spectrometry Fragments (70 eV EI)

| m/z | Ion Type | Relative Abundance | Structural Assignment |

| 233.1 | [M]⁺· | Low | Molecular radical cation |

| 138.0 | [C8H7FO]⁺· | High | McLafferty rearrangement product |

| 123.0 | [C7H4FO]⁺ | Base Peak (100%) | 4-Fluorobenzoyl cation |

Mechanistic Causality : According to IUPAC standards, the McLafferty rearrangement involves the transfer of a hydrogen atom via a six-membered transition state from the gamma-carbon to the formal radical/charge site[6]. In this molecule, the carbonyl oxygen abstracts a proton from C5. This induces the cleavage of the C6-C7 bond, expelling neutral 5-hexenenitrile (MW 95) and leaving a highly stable 4-fluorophenyl enol radical cation at m/z 138.0. Simultaneously, direct inductive cleavage of the C7-C8 bond (Alpha Cleavage) yields the heavily resonance-stabilized 4-fluorobenzoyl cation at m/z 123.0, which typically dominates as the base peak[5].

Conclusion & Quality Control Standards

A valid characterization protocol must be a closed, self-consistent system. For 8-(4-fluorophenyl)-8-oxooctanenitrile, batch release is contingent upon meeting the following QC thresholds:

-

Mass Accuracy : HRMS[M+H]⁺ must fall within < 5 ppm of the theoretical 234.1289 Da.

-

Proton Conservation : 1H NMR integrations must sum to exactly 16 protons, with the aliphatic core cleanly resolving into distinct triplets and quintets.

-

Carbon Symmetry : 13C NMR must resolve exactly 12 unique carbon environments, reflecting the symmetry of the para-substituted ring and the distinct C-F scalar couplings.

By strictly adhering to these methodologies, researchers can ensure the structural integrity of this intermediate before committing it to complex, multi-step synthetic pipelines.

References

-

AZoM : Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoMaterials. Available at: [Link]

-

IUPAC : Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry. Available at: [Link]

-

Wikipedia : Fluorine-19 nuclear magnetic resonance spectroscopy. Wikimedia Foundation. Available at: [Link]

-

Ethernet.edu.et : Mass Spectrometry: Principles and Applications (3rd Ed.). Edmond de Hoffmann, Vincent Stroobant. Available at:[Link]

Sources

Solubility Profiling of 8-(4-Fluorophenyl)-8-oxooctanenitrile in Organic Solvents: A Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of pharmaceutical intermediates is a critical prerequisite for optimizing reaction yields, designing purification workflows (e.g., crystallization), and formulating analytical methods. This whitepaper provides an in-depth technical analysis of the solubility profile of 8-(4-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-15-2) [1]. By mapping its structural descriptors against various organic solvent classes, we establish a predictive and empirically validated framework for its behavior in solution.

Structural Analysis & Solvation Thermodynamics

8-(4-Fluorophenyl)-8-oxooctanenitrile (

-

The Fluorophenyl Ring: The highly electronegative fluorine atom withdraws electron density from the aromatic

-system. This creates a strong localized dipole while simultaneously increasing the overall lipophilicity (LogP) of the molecule. -

The Ketone (

) and Nitrile ( -

The Octyl Chain: The 7-carbon aliphatic linker provides significant dispersion forces (

), granting the molecule a degree of flexibility and lipophilicity.

Hansen Solubility Parameters (HSP) Application

Because the molecule possesses strong polar forces (

Quantitative Data: Representative Solubility Matrix

The following table summarizes the solubility profile of 8-(4-Fluorophenyl)-8-oxooctanenitrile across a spectrum of standard organic solvents.

| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 150 | Strong dipole-dipole matching; excellent dispersion interaction with the alkyl chain. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | > 100 | Favorable |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | > 100 | High polarizability disrupts the solute's crystal lattice. |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 50 - 80 | Moderate solubility; high polarity but lower dispersion affinity for the octyl chain. |

| Methanol (MeOH) | Polar Protic | 32.7 | 20 - 50 | H-bond donation from MeOH to the solute's nitrile/ketone, limited by the lipophilic tail. |

| n-Hexane | Non-polar | 1.9 | < 5 | Poor solubility; unable to overcome the solute's dipole-driven self-association. |

| Water | Polar Protic | 80.1 | < 0.1 | Highly unfavorable hydrophobic hydration of the fluorophenyl and octyl groups. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate highly accurate, publication-grade solubility data for intermediates like 8-(4-Fluorophenyl)-8-oxooctanenitrile [3], empirical validation is required. The following step-by-step methodology utilizes a self-validating shake-flask approach coupled with HPLC-UV quantification.

Step 1: Saturated Solution Preparation

-

Action: Add 200 mg of 8-(4-Fluorophenyl)-8-oxooctanenitrile to a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent.

-

Causality (Expertise): You must visually confirm the presence of a solid pellet at the bottom of the vial. If all solid dissolves, the solution is not saturated, and any subsequent measurement will merely reflect the prepared concentration, not the thermodynamic solubility limit.

Step 2: Isothermal Equilibration

-

Action: Place the vials in a thermoshaker set to exactly 25.0 ± 0.1 °C and agitate at 500 RPM for 48 hours.

-

Causality (Expertise): Solubility is a thermodynamically driven parameter (

). Even minor temperature fluctuations can drastically alter the equilibrium concentration. Shaking at 500 RPM minimizes the unstirred boundary layer around the solid particles, accelerating the dissolution rate to reach equilibrium.

Step 3: Phase Separation

-

Action: Centrifuge the vials at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

-

Causality (Expertise): Centrifugation forces micro-particulates out of suspension. PTFE (Polytetrafluoroethylene) filters are strictly required over Nylon or PVDF. PTFE is chemically inert to aggressive solvents like THF and DCM, ensuring no polymer extractables leach into the sample to interfere with the UV chromatogram.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtered supernatant (e.g., 1:100) in the mobile phase. Analyze via HPLC-UV at

nm. Use a bracketing calibration curve of known standards. -

Causality (Trustworthiness): The fluorophenyl ring provides a strong, reliable chromophore at 254 nm. To make this a self-validating system, sample the solution at 24 hours and 48 hours. If the calculated concentration varies by less than 2% between the two time points, thermodynamic equilibrium is conclusively validated.

Analytical Workflow Visualization

The following diagram maps the logical progression of the empirical solubility determination protocol.

Workflow for the empirical solubility determination of 8-(4-Fluorophenyl)-8-oxooctanenitrile.

Conclusion

The solubility of 8-(4-Fluorophenyl)-8-oxooctanenitrile is heavily dictated by its polar aprotic functional groups (ketone and nitrile) and its lipophilic fluorophenyl/octyl domains. It exhibits optimal solubility in polar aprotic solvents (DCM, EtOAc, THF), making these solvents ideal for extraction, reaction media, and chromatographic purification. Conversely, its poor solubility in aliphatic hydrocarbons (n-hexane) makes non-polar solvents excellent anti-solvents for controlled crystallization workflows.

References

Thermal Stability Profile of 8-(4-Fluorophenyl)-8-oxooctanenitrile: A Technical Guide for Process Chemists

Executive Summary Understanding the thermal stability of pharmaceutical intermediates is a critical prerequisite for scalable chemical manufacturing and formulation. This whitepaper provides an in-depth thermochemical analysis of 8-(4-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-15-2) . By deconstructing the molecule into its core functional domains, we establish predictive degradation models and outline a self-validating analytical framework for empirical thermal profiling.

Structural Deconstruction and Predictive Thermochemistry

The thermal behavior of 8-(4-Fluorophenyl)-8-oxooctanenitrile is dictated by the thermodynamic limits of its three distinct structural domains. When subjected to thermal stress, the molecule does not degrade uniformly; rather, it fails at its weakest bond relative to the environmental conditions (e.g., presence of oxygen or moisture).

-

The Aryl Ketone Core (High Stability): The fluorophenyl ketone moiety acts as the thermally robust anchor of the molecule. The highly electronegative fluorine atom withdraws electron density, strengthening the aromatic C-C bonds via inductive effects, while the carbonyl group provides resonance stabilization. Thermal degradation of aryl ketones generally requires extreme temperatures (exceeding 300°C), initiating primarily via random homolytic chain scission at the

-carbon1[1]. -

The Aliphatic Chain (Oxidative Vulnerability): The seven-carbon aliphatic spacer is the most thermally labile segment under atmospheric conditions. While stable in a vacuum, the secondary carbons are susceptible to hydrogen abstraction in the presence of

, leading to the formation of hydroperoxides and subsequent auto-oxidation at lower temperatures (~200°C). -

The Nitrile Terminus (Hydrolytic Sensitivity): Aliphatic nitriles possess a high intrinsic bond dissociation energy (C≡N BDE ~890 kJ/mol). However, their thermal stability is highly conditional. As demonstrated in high-temperature electrochemical studies, aliphatic nitriles are robust under strictly inert conditions but become highly susceptible to nucleophilic attack when exposed to moisture and heat 2[2].

Mechanistic Degradation Pathways

Fig 1: Primary thermal degradation pathways of 8-(4-Fluorophenyl)-8-oxooctanenitrile under stress.

Quantitative Thermal Profiling

To translate theoretical stability into actionable manufacturing parameters, quantitative thermal profiling is required. The table below outlines the representative thermal thresholds for this class of aryl-aliphatic ketonitriles.

Table 1: Representative Thermal Parameters for 8-(4-Fluorophenyl)-8-oxooctanenitrile

| Parameter | Representative Value | Analytical Method | Process Significance |

| Melting Point ( | ~45 - 55 °C | DSC | Defines the physical state transition limit for storage and handling. |

| Decomposition Onset ( | > 280 °C | TGA ( | Establishes the absolute upper limit for high-temperature inert processing. |

| Peak Degradation ( | ~ 320 °C | DTG | The temperature at which maximum bond scission rate occurs. |

| Oxidative Onset ( | ~ 210 °C | TGA (Air) | Highlights the susceptibility to auto-oxidation during ambient air exposure. |

Self-Validating Analytical Methodology (STA)

To accurately profile the thermal stability of pharmaceutical intermediates, Simultaneous Thermal Analysis (STA)—which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—is the industry standard 3[3].

A scientifically rigorous protocol must be a self-validating system . This means incorporating internal controls to differentiate true sample degradation from instrumental artifacts or baseline drift4[4].

Step-by-Step Experimental Workflow

-

System Calibration (The Validation Anchor): Prior to sample analysis, run a high-purity Indium standard (

).-

Causality: This verifies the accuracy of the DSC thermocouple. Any deviation greater than 0.1°C requires immediate recalibration, ensuring that the melting and degradation onsets recorded for the API intermediate are absolute thermodynamic values, not relative instrumental errors.

-

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 8-(4-Fluorophenyl)-8-oxooctanenitrile into a pre-tared, open aluminum oxide (

) crucible.-

Causality: A low sample mass is critical. It minimizes the thermal gradient across the sample bed, preventing self-insulation and ensuring that the recorded onset temperature (

) is not artificially delayed by thermal lag.

-

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (

) at a constant flow rate of 50 mL/min for 15 minutes prior to heating.-

Causality: Purging displaces ambient oxygen and moisture. By isolating the sample in a strictly inert environment, we decouple intrinsic thermal pyrolysis from thermo-oxidative degradation, allowing for pure kinetic analysis of the molecule's structural bonds.

-

-

Thermal Ramping: Subject the sample to a linear heating program from 25°C to 500°C at a rate of 10°C/min.

-

Causality: A 10°C/min ramp rate is the optimal thermodynamic compromise. It is slow enough to resolve closely spaced thermal events (e.g., melting vs. early-stage volatilization) but fast enough to generate a strong, detectable heat flow signal for the DSC sensor.

-

-

Data Acquisition and Kinetic Processing: Record continuous mass loss (TGA) and heat flow (DSC). Calculate the first derivative of the TGA curve (DTG).

-

Causality: The DTG curve translates gradual mass loss into distinct, quantifiable peaks, allowing the precise identification of the maximum degradation rate (

), which is essential for calculating the activation energy (

-

Fig 2: Self-validating STA (TGA/DSC) experimental workflow for thermal profiling.

Conclusion & Process Implications

The thermal stability profile of 8-(4-Fluorophenyl)-8-oxooctanenitrile reveals a molecule that is structurally robust but environmentally sensitive. While the fluorophenyl ketone core can withstand temperatures exceeding 280°C in inert environments, the aliphatic nitrile chain demands strict control over moisture and oxygen during high-temperature processing. For process chemists, this dictates that any downstream synthesis involving elevated temperatures (e.g., Grignard reactions or nitrile reductions) must be executed under rigorous anhydrous and anaerobic conditions to prevent premature hydrolytic or oxidative degradation.

References

-

Surface Complex Formation between Aliphatic Nitrile Molecules and Transition Metal Atoms for Thermally Stable Lithium-Ion Batteries ACS Applied Materials & Interfaces URL:[Link]

-

Polyaryletherketone Based Blends: A Review MDPI URL:[Link]

Sources

Structural Elucidation of 8-(4-Fluorophenyl)-8-oxooctanenitrile: A Comprehensive Analytical Guide

Executive Summary

The rigorous structural elucidation of synthetic intermediates is the foundational bedrock of modern drug development. This technical guide provides an in-depth, self-validating analytical framework for the characterization of 8-(4-fluorophenyl)-8-oxooctanenitrile (CAS: 898767-15-2). By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), and multinuclear (

Chemical Context & Significance

8-(4-fluorophenyl)-8-oxooctanenitrile is a highly versatile aliphatic-aromatic intermediate. Molecules bearing a para-fluorophenyl moiety coupled with an aliphatic chain are widely utilized in medicinal chemistry to enhance metabolic stability and modulate lipophilicity—a design principle notably employed in the development of FDA-approved PARP inhibitors such as talazoparib .

The structural value of this specific compound lies in its orthogonal reactivity: the terminal nitrile can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid, while the aryl ketone remains available for reductive amination or Grignard additions. Because these downstream transformations dictate the geometry of the final Active Pharmaceutical Ingredient (API), absolute verification of the starting material's connectivity is non-negotiable.

Strategic Workflow for Structural Elucidation

To prevent confirmation bias during spectral interpretation, a sequential, logic-driven workflow must be employed. We construct the molecular profile by first confirming the empirical formula, identifying isolated functional groups, and finally mapping the spatial framework.

Figure 1: Strategic analytical workflow for the structural elucidation of the target molecule.

Step-by-Step Analytical Methodologies

Sample Preparation & Purity Verification (LC-MS)

-

Step 1: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade methanol containing 0.1% formic acid.

-

Step 2: Inject 2 µL into a UPLC system coupled to a Time-of-Flight (TOF) mass spectrometer.

-

Causality: Formic acid is explicitly chosen to act as a proton source, facilitating the formation of the

pseudo-molecular ion in positive Electrospray Ionization (ESI+). Methanol ensures complete solvation of the lipophilic fluorophenyl tail while maintaining compatibility with the reverse-phase mobile gradient.

Primary Functional Group Screening (ATR-FTIR)

-

Step 1: Clean the diamond crystal of the ATR accessory with isopropanol and collect a background spectrum.

-

Step 2: Place 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil.

-

Step 3: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

-

Causality: ATR-FTIR is selected over traditional KBr pellet methods because it eliminates the risk of hygroscopic water absorption. Absorbed moisture can create broad O-H signals that artificially obscure the critical aliphatic C-H stretching regions .

High-Resolution Mass Spectrometry (HRMS)

-

Step 1: Operate the ESI-TOF in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

Step 2: Calibrate the mass axis using sodium formate clusters to ensure sub-5 ppm mass accuracy.

-

Causality: Soft ionization (ESI) is strictly required to prevent the premature neutral loss of the aliphatic chain, ensuring the intact molecular ion is observed for accurate empirical formula generation .

Core Connectivity & Spatial Mapping (NMR Spectroscopy)

-

Step 1: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Step 2: Acquire 1D spectra:

H (400 MHz, 16 scans), -

Step 3: Acquire 2D spectra:

H- -

Causality:

is the optimal solvent as it lacks exchangeable protons and provides excellent solubility for moderately polar bifunctional molecules. The inclusion of

Quantitative Data & Spectral Assignments

Table 1: HRMS and FT-IR Data Summary

| Analytical Technique | Parameter / Mode | Observed Value | Assignment / Deduction |

| HRMS (ESI-TOF) | 234.1292 | Formula: | |

| HRMS (ESI-TOF) | MS/MS Fragment | 123.0240 | 4-Fluorobenzoyl cation ( |

| ATR-FTIR | Wavenumber (cm⁻¹) | 2245 | C≡N stretch (Aliphatic nitrile) |

| ATR-FTIR | Wavenumber (cm⁻¹) | 1685 | C=O stretch (Aryl ketone) |

| ATR-FTIR | Wavenumber (cm⁻¹) | 1225 | C-F stretch (Aryl fluoride) |

Table 2: Multinuclear NMR Assignments (

| Position | Key 2D Correlations (HMBC) | ||

| C1 (CN) | - | 119.8 (s) | C2, C3 |

| C2 | 2.35 (t, | 17.2 (s) | C1, C3, C4 |

| C3 | 1.65 (quintet, | 25.4 (s) | C1, C2, C4 |

| C4, C5 | 1.40 - 1.50 (m, 4H) | 28.5 (s), 28.6 (s) | - |

| C6 | 1.75 (quintet, | 28.8 (s) | C7, C8 |

| C7 | 2.95 (t, | 38.4 (s) | C5, C6, C8 |

| C8 (C=O) | - | 198.5 (s) | C7, C6, C2', C6' |

| C1' | - | 133.5 (d, | C8, C3', C5' |

| C2', C6' | 8.00 (dd, | 130.7 (d, | C8, C4' |

| C3', C5' | 7.12 (t, | 115.8 (d, | C1', C4' |

| C4' (C-F) | - | 165.8 (d, | C2', C6' |

| -105.5 (tt, | - | - |

Mechanistic Causality in Spectral Interpretation

Aromatic Region & Heteronuclear Fluorine Coupling

The

Aliphatic Chain Dynamics and Deshielding Effects

The

Mass Spectrometry Fragmentation Pathways

In ESI-MS/MS, the molecule undergoes predictable

Figure 2: Key logical relationships and 2D NMR correlations establishing the molecular framework.

Conclusion

The structural elucidation of 8-(4-fluorophenyl)-8-oxooctanenitrile requires a multi-modal, logically sequenced approach. By combining the precise mass accuracy and fragmentation predictability of HRMS, the functional group identification of ATR-FTIR, and the spatial connectivity mapping of multinuclear NMR, researchers can establish a self-validating analytical profile. Understanding the causality behind these spectral phenomena ensures that downstream synthetic applications of this building block are built upon a foundation of absolute structural certainty.

References

-

Wang, B. et al. "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent." Journal of Medicinal Chemistry, 2016. URL: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds", 8th Edition, Wiley, 2014.

-

de Hoffmann, E., Stroobant, V. "Mass Spectrometry: Principles and Applications", 3rd Edition, Wiley, 2007. URL: [Link]

-

Breitmaier, E. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide", 3rd Edition, Wiley-VCH, 2002. URL: [Link]

reactivity of the nitrile group in 8-(4-Fluorophenyl)-8-oxooctanenitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 8-(4-Fluorophenyl)-8-oxooctanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Fluorophenyl)-8-oxooctanenitrile is a bifunctional molecule featuring a terminal nitrile group and a ketone functionality separated by a flexible seven-carbon aliphatic chain. This structural arrangement presents unique challenges and opportunities in synthetic chemistry. The presence of two distinct electrophilic centers—the nitrile carbon and the carbonyl carbon—necessitates a nuanced understanding of their relative reactivities to achieve selective chemical transformations. The 4-fluorophenyl group, with its electron-withdrawing fluorine atom, modulates the reactivity of the adjacent ketone, further influencing the molecule's chemical behavior.

This guide provides a comprehensive analysis of the reactivity of the nitrile group within this specific molecular context. As a senior application scientist, this document moves beyond a simple recitation of reactions to explain the underlying principles of chemoselectivity, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development. We will explore the primary transformations of the nitrile moiety—hydrolysis, reduction, and nucleophilic additions—while critically evaluating the competing reactivity of the ketone group.

Pillar 1: Foundational Reactivity of the Nitrile Group

The nitrile group (—C≡N) is a versatile functional group in organic synthesis.[1] Its electronic structure is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3][4] This inherent electrophilicity is the basis for its most common and synthetically useful transformations.

Hydrolysis to Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be effectively carried out under either acidic or basic conditions, typically requiring heat.[3][5] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[6][7]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl), the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom.[7] This activation allows for the attack of a weak nucleophile like water, leading to an imidic acid intermediate that tautomerizes to an amide.[6] Continued heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid and an ammonium salt.[5][8]

-

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH or KOH), a strong nucleophile like the hydroxide ion directly attacks the nitrile carbon.[3] The reaction proceeds through a similar amide intermediate, which upon further hydrolysis yields a carboxylate salt.[3][5] A final acidification step is required to obtain the free carboxylic acid.[5][8]

For 8-(4-Fluorophenyl)-8-oxooctanenitrile, hydrolysis will convert the terminal nitrile into a carboxylic acid, yielding 8-(4-fluorophenyl)-8-oxononanoic acid. Given the stability of the ketone under these conditions, this reaction is generally selective for the nitrile group.

Reduction to Primary Amines

The reduction of nitriles is a powerful method for the synthesis of primary amines.[9] This transformation involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.

-

Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[2][10] The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.[3][11] An initial addition forms an imine anion, which is complexed with the aluminum species.[11] This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup gives the primary amine.[3][11]

-

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as Nickel, Palladium, or Cobalt.[9][12][13] This method is often preferred in industrial settings due to its atom economy.

Nucleophilic Addition of Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, add to the electrophilic carbon of nitriles to form imine anions.[2][14] Unlike carbonyl compounds, the resulting negatively charged imine intermediate prevents a second addition of the organometallic reagent.[11][14] Subsequent acidic workup hydrolyzes the imine to a ketone.[2][15] This reaction is a valuable tool for carbon-carbon bond formation and ketone synthesis.[11]

Pillar 2: Chemoselectivity in the 8-(4-Fluorophenyl)-8-oxooctanenitrile System

The primary challenge in the chemistry of this molecule is achieving selectivity between the nitrile and ketone functionalities. The outcome of a given reaction depends on the chosen reagent and conditions, which can be tailored to target one group over the other.

Relative Electrophilicity and Reactivity

In general, aldehydes and ketones are more reactive towards nucleophiles than nitriles. The carbonyl carbon of the ketone in 8-(4-Fluorophenyl)-8-oxooctanenitrile is a harder electrophilic center compared to the nitrile carbon. Therefore, hard nucleophiles, such as Grignard reagents, will preferentially attack the ketone.

-

Reaction with Grignard Reagents: The addition of a Grignard reagent (e.g., CH₃MgBr) to 8-(4-Fluorophenyl)-8-oxooctanenitrile is expected to occur selectively at the ketone carbonyl. This will produce a tertiary alcohol after workup, leaving the nitrile group intact. This predictable selectivity allows the nitrile to function as a stable spectator group during nucleophilic additions to the ketone.

Selective Reduction Strategies

Achieving selective reduction of either the nitrile or the ketone requires careful selection of the reducing agent.

-

Selective Ketone Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol while leaving the less reactive nitrile group untouched.

-

Selective Nitrile Reduction: While powerful hydrides like LiAlH₄ would likely reduce both functional groups, certain catalytic systems have been developed for the chemoselective hydrogenation of nitriles in the presence of other reducible groups.[9] For instance, specific cobalt or ruthenium-based catalysts can show high selectivity for the nitrile group under controlled hydrogenation conditions.[9][16]

-

Reductive Alkylation: A modern approach involves the reductive coupling of the nitrile with an aldehyde or ketone using a cobalt catalyst and H₂, directly forming a secondary amine.[16][17] This demonstrates a sophisticated method for leveraging the nitrile's reactivity in C-N bond formation.[16]

The interplay between the two functional groups is summarized in the table below.

| Reaction Type | Reagent | Target Group | Expected Product | Chemoselectivity |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Nitrile | 8-(4-fluorophenyl)-8-oxononanoic acid | High |

| Reduction | NaBH₄ | Ketone | 8-(4-Fluorophenyl)-8-hydroxyoctanenitrile | High |

| Reduction | LiAlH₄ | Both | 8-(4-Fluorophenyl)octane-1,8-diamine | Low (Both groups react) |

| Nucleophilic Add. | R-MgX (Grignard) | Ketone | 8-alkyl-8-(4-fluorophenyl)-8-hydroxyoctanenitrile | High |

Pillar 3: Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, providing clear methodologies for the selective transformation of the nitrile group in 8-(4-Fluorophenyl)-8-oxooctanenitrile.

Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile Group

This procedure details the conversion of the nitrile to a carboxylic acid, a robust and high-yielding transformation.[5]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 8-(4-Fluorophenyl)-8-oxooctanenitrile (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (e.g., 10 mL/g of nitrile).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. The carboxylic acid product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 8-(4-fluorophenyl)-8-oxononanoic acid.

Protocol 2: Selective Reduction of the Ketone Group

This protocol achieves the selective reduction of the ketone to a secondary alcohol using a mild hydride reagent, preserving the nitrile functionality.

Step-by-Step Methodology:

-

Setup: Dissolve 8-(4-Fluorophenyl)-8-oxooctanenitrile (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask at room temperature.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the reaction at 0 °C for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Isolation: Remove the bulk of the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 8-(4-fluorophenyl)-8-hydroxyoctanenitrile, can be purified by silica gel column chromatography.

Visualizations of Reaction Pathways

The following diagrams illustrate the key transformations discussed.

Sources

- 1. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. aklectures.com [aklectures.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ellesmere OCR A level Chemistry - 6.2.4 (c) Reducing Nitriles [sites.google.com]

- 13. Nitrile - Wikipedia [en.wikipedia.org]

- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Rational Design and Biological Activity of Fluorinated Keto-Nitriles in Targeted Covalent Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically from irreversible, highly reactive electrophiles to finely tuned, reversible covalent binders. In this landscape, fluorinated keto-nitriles have emerged as a highly privileged scaffold. By integrating the mild electrophilicity of the nitrile group, the structural versatility of the ketone, and the profound electronic modulation provided by fluorine substitution, these molecules offer unprecedented control over target residency time, selectivity, and pharmacokinetic stability.

This technical guide explores the mechanistic rationale behind fluorinated keto-nitriles, details their biological activity against key therapeutic targets (such as cysteine and serine proteases), and provides self-validating experimental workflows for their synthesis and biochemical evaluation.

Mechanistic Synergy: Fluorine, Ketones, and Nitriles

To understand the biological activity of fluorinated keto-nitriles, one must deconstruct the causality behind each functional group and how they act in concert within the active site of a target protein.

The Nitrile Warhead: Mild and Reversible

Unlike highly reactive aldehydes or acrylamides that can lead to off-target toxicity, nitriles are relatively weak electrophiles. They act as "smart" warheads that only undergo nucleophilic attack when perfectly positioned within a protein's active site, typically reacting with catalytic cysteine (Cys-SH) or serine (Ser-OH) residues [1]. This reaction forms a reversible thioimidate or imidate adduct. The reversible nature of this bond minimizes the risk of permanent off-target protein modification, a critical safety feature in modern drug design [2].

The Keto Group: Structural Anchor and Secondary Electrophile

The inclusion of a ketone adjacent to or in proximity to the nitrile serves a dual purpose. First, ketones themselves can act as reversible electrophilic warheads, forming hemiketals or thiohemiketals with target residues [3]. Second, they provide a critical hydrogen-bonding acceptor that can anchor the inhibitor within the S1 or S1' subpockets of proteases, properly orienting the nitrile for nucleophilic attack.

The Fluorine Effect: Electronic Tuning and Metabolic Shielding

Fluorine is the most electronegative element, and its strategic placement near the keto-nitrile warhead exerts a powerful inductive electron-withdrawing effect (-I effect).

-

Warhead Activation: By withdrawing electron density, fluorine increases the partial positive charge (

) on the nitrile carbon, finely tuning its electrophilicity to achieve optimal binding kinetics ( -

Metabolic Stability: The strong C–F bond shields adjacent sites from cytochrome P450-mediated oxidation, dramatically improving the molecule's half-life and bioavailability [4].

Fig 1. Mechanistic pathway of reversible covalent binding between a target nucleophile and a fluorinated keto-nitrile.

Data Presentation: Warhead Comparison

To justify the selection of fluorinated keto-nitriles over traditional warheads, we must evaluate their physicochemical and biological parameters. The table below synthesizes the comparative advantages of this scaffold.

| Warhead Type | Electrophilicity | Reversibility | Target Residues | Metabolic Stability | Off-Target Toxicity Risk |

| Aldehyde | Very High | Reversible | Cys, Ser, Thr | Low (Rapid oxidation) | High (Non-specific binding) |

| Acrylamide | High | Irreversible | Cys | Moderate | Moderate to High |

| Aliphatic Nitrile | Low | Reversible | Cys | High | Low |

| Fluorinated Keto-Nitrile | Moderate/Tunable | Reversible | Cys, Ser | Very High | Very Low |

Table 1: Comparative profiling of electrophilic warheads in targeted covalent inhibition. Fluorination provides the optimal balance of reactivity and stability.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and trustworthiness, the following sections detail self-validating protocols for both the synthesis of fluorinated keto-nitriles and the biochemical evaluation of their biological activity.

Synthesis via Photoredox Catalysis

Traditional synthesis of complex nitriles often requires harsh conditions or toxic tin reagents. Modern approaches utilize visible-light photoredox catalysis to generate radical intermediates under mild conditions, enabling the synthesis of fluorinated ketonitriles via 1,4-cyano migration [5].

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the cyclobutanone oxime ester precursor (1.0 equiv) and the fluorinated alkene (1.5 equiv).

-

Catalyst Addition: Add the photocatalyst

-Ir(ppy)₃ (1.0 mol%) and a mild base such as Na₂HPO₄ (2.0 equiv). -

Solvent Evacuation: Dissolve the mixture in anhydrous degassed DMF (0.1 M). Freeze-pump-thaw the mixture three times to remove dissolved oxygen, which quenches the triplet excited state of the Iridium catalyst.

-

Irradiation: Backfill with Argon and irradiate the reaction mixture using a 450 nm blue LED array at room temperature for 12–16 hours. *Causality note: The blue light excites Ir(III) to Ir(III), initiating a single-electron transfer (SET) that forms an iminyl radical, triggering ring opening and subsequent trapping by the fluorinated alkene.

-

Workup: Quench the reaction with water, extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography to isolate the fluorinated keto-nitrile.

Biochemical Validation: Reversibility and Inhibition Assays

To prove that the synthesized fluorinated keto-nitrile is a reversible covalent inhibitor, a standard IC₅₀ assay is insufficient. A jump-dilution assay is required to establish self-validating proof of reversibility.

Step-by-Step Methodology:

-

Pre-incubation: Incubate the target enzyme (e.g., Cathepsin L or SARS-CoV-2 Mpro, 100 nM) with the fluorinated keto-nitrile inhibitor at a concentration of 10 × IC₅₀ in assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT) for 60 minutes to ensure complete formation of the covalent encounter complex.

-

Jump-Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic substrate (e.g., FRET peptide). The final inhibitor concentration must be significantly below its IC₅₀.

-

Kinetic Monitoring: Continuously monitor the fluorescence emission (e.g., Ex/Em = 340/490 nm) using a microplate reader over 3 hours.

-

Data Analysis:

-

Irreversible Control: Fluorescence remains flat (enzyme remains dead).

-

Reversible Fluorinated Keto-Nitrile: Fluorescence slowly recovers in a non-linear fashion as the inhibitor dissociates (

), eventually reaching a steady-state velocity parallel to the uninhibited control. Fit the recovery curve to the integrated rate equation to calculate the dissociation half-life (

-

Fig 2. Self-validating experimental workflow for the synthesis and evaluation of fluorinated keto-nitriles.

Conclusion & Future Perspectives

Fluorinated keto-nitriles represent a sophisticated evolution in medicinal chemistry. By leveraging the inductive effects of fluorine, researchers can finely tune the electrophilicity of keto-nitrile warheads, achieving highly potent, reversible covalent inhibition of critical disease targets. The integration of modern synthetic techniques, such as photoredox catalysis, alongside rigorous biochemical validation (jump-dilution assays), ensures that drug development professionals can confidently advance these scaffolds into preclinical models with minimized risk of off-target toxicity.

References

-

Nitriles: an attractive approach to the development of covalent inhibitors National Institutes of Health (NIH) / PMC[Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases National Institutes of Health (NIH) / PMC[Link]

-

Key advances in the development of reversible covalent inhibitors Taylor & Francis Online[Link]

-

A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration National Institutes of Health (NIH) / PMC[Link]

Application Note: High-Purity Isolation and Purification Protocol for 8-(4-Fluorophenyl)-8-oxooctanenitrile

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

8-(4-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-15-2) is a highly versatile, fluorinated bifunctional intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and receptor-targeting ligands[1]. Typically synthesized via the with 7-cyanoheptanoyl chloride, the crude reaction isolate presents a complex purification challenge[2]. The mixture frequently contains unreacted starting materials, Lewis acid catalyst residues, regioisomers (specifically the ortho-fluoro isomer), and hydrolysis byproducts.

This application note details a robust, highly reproducible, three-phase purification protocol designed to yield >98% pure product. By leveraging sequential orthogonal purification techniques—liquid-liquid extraction, normal-phase flash chromatography, and high-vacuum thermal stripping—this guide provides a self-validating system suitable for both bench-scale medicinal chemistry and industrial scale-up.

Physicochemical Profiling

Understanding the physical properties of the target compound is critical for designing an effective purification strategy. The presence of both a polar nitrile group and an aryl ketone renders the molecule moderately polar, while the aliphatic octyl chain imparts significant lipophilicity[3].

| Parameter | Specification / Value |

| Chemical Name | 8-(4-Fluorophenyl)-8-oxooctanenitrile |

| CAS Number | 898767-15-2 |

| Molecular Formula | C14H16FNO |

| Molecular Weight | 233.29 g/mol |

| Density | 1.072 g/cm³ |

| Physical State | Viscous oil / Low-melting solid (at 25°C) |

| Estimated LogP | ~2.8 - 3.2 |

Mechanistic Context & Impurity Profiling

In the Friedel-Crafts acylation of fluorobenzene, the para-position is electronically and sterically favored. However, depending on the reaction temperature and the specific Lewis acid catalyst utilized (e.g., AlCl₃), up to 5–10% of the ortho-isomer can form[2]. Furthermore, ambient moisture can lead to the hydrolysis of the acyl chloride starting material, generating 7-cyanoheptanoic acid as a persistent byproduct.

To achieve pharmaceutical-grade purity, the purification strategy must sequentially target these distinct chemical classes based on their physicochemical differences.

Figure 1: Logical workflow for the sequential depletion of distinct impurity classes.

Step-by-Step Purification Protocol

Phase 1: Quenching and Liquid-Liquid Extraction (LLE)

Objective: Decompose the Lewis acid-product coordination complex and partition water-soluble/acidic impurities into the aqueous phase.

-

Acidic Quenching: Slowly pour the crude Friedel-Crafts reaction mixture into a vigorously stirred flask containing crushed ice and 1M HCl (1:1 v/v).

-

Causality: The highly acidic aqueous environment is mechanistically required to break the robust aluminum-ketone coordination complex, ensuring the free 8-(4-Fluorophenyl)-8-oxooctanenitrile is fully released into the organic phase.

-

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) (e.g., 3 x 50 mL per 100 mmol scale).

-

Alkaline Wash: Combine the organic extracts and wash twice with saturated aqueous NaHCO₃.

-

Causality: The mild base selectively deprotonates residual 7-cyanoheptanoic acid, partitioning it into the aqueous waste stream as a highly water-soluble sodium salt without risking the base-catalyzed hydrolysis of the target nitrile group.

-

-

Drying & Concentration: Wash the organic layer with saturated brine to remove emulsified water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 40°C, 150 mbar) to yield the crude product as a viscous, amber oil.

Phase 2: Normal-Phase Flash Column Chromatography

Objective: Isolate the target para-isomer from the ortho-isomer and non-polar polyacylated dimers.

-

Column Preparation: Pack a glass chromatography column with standard silica gel (40-63 µm particle size) using Hexane as the slurry solvent. Maintain a silica-to-crude mass ratio of approximately 30:1.

-

Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

-

Gradient Elution:

-

Begin elution with 95:5 Hexane:EtOAc to flush out unreacted fluorobenzene and non-polar impurities.

-

Gradually ramp the mobile phase polarity to 80:20 Hexane:EtOAc.

-

Causality: The ortho-isomer exhibits a slightly higher retention factor (Rf) due to intramolecular dipole cancellation between the adjacent fluoro and carbonyl groups. This subtle electronic difference allows the ortho-isomer to elute slightly ahead of the highly polar para-isomer.

-

-

Self-Validation Check: Monitor fractions via Thin Layer Chromatography (TLC) (Silica gel, 75:25 Hexane:EtOAc, UV detection at 254 nm). The protocol is self-validating; if early fractions show a UV-active spot with an Rf ~0.05 higher than the main product, this confirms the successful separation of the ortho-isomer.

-

Fraction Pooling: Combine fractions containing only the pure para-isomer and concentrate under reduced pressure.

Phase 3: High-Vacuum Polishing

Objective: Eliminate trace residual solvents and volatile organics to meet strict pharmaceutical intermediate specifications.

-

Setup: Transfer the concentrated product to a round-bottom flask equipped with a magnetic stir bar. Connect the flask to a high-vacuum manifold capable of reaching < 0.1 mbar.

-

Thermal Stripping: Heat the flask gently in an oil bath at 50°C for 4 to 6 hours under continuous high vacuum.

-

Causality: Standard rotary evaporation often leaves 1-3% residual solvent trapped within viscous oils due to reduced vapor pressure. High-vacuum thermal stripping overcomes this barrier, ensuring the product meets the <5000 ppm residual solvent threshold required for downstream catalytic steps[3].

-

Figure 2: Step-by-step experimental workflow for the purification of the target nitrile.

Analytical Validation & Quality Control

To validate the efficacy of the purification protocol, the isolated 8-(4-Fluorophenyl)-8-oxooctanenitrile must be subjected to the following Quality Control (QC) checks before being cleared for downstream synthesis.

| QC Parameter | Acceptance Specification | Analytical Methodology |

| Chromatographic Purity | ≥ 98.0% (Area) | RP-HPLC (C18 column, MeCN/H₂O gradient, UV at 254 nm) |

| Structural Identity | Conforms to reference | ¹H and ¹³C NMR (CDCl₃, 400 MHz) |

| Regioisomeric Purity | < 0.5% ortho-isomer | GC-MS / High-Resolution HPLC |

| Residual Solvents | < 5000 ppm (EtOAc, Hexane) | Headspace GC-FID |

| Water Content | < 0.5% w/w | Karl Fischer Titration |

References

-

Title: USA Chemical Suppliers - Products: 898767-15-2 (Alfa Chemistry) Source: American Chemical Suppliers URL: [Link]

Sources

Topic: Analytical Techniques for the Precise Quantification of 8-(4-Fluorophenyl)-8-oxooctanenitrile

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 8-(4-Fluorophenyl)-8-oxooctanenitrile, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the underlying scientific principles and rationale behind experimental choices. We present detailed, validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method for routine quality control and quantification. Additionally, we provide a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal verification and impurity profiling. An overview of advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for high-sensitivity applications is also discussed. Each protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility.

Introduction and Physicochemical Profile

8-(4-Fluorophenyl)-8-oxooctanenitrile is an organic compound characterized by a fluorophenyl group, a ketone, and a nitrile functionality. Its accurate quantification is critical for ensuring reaction yield, purity of downstream products, and overall quality control in pharmaceutical and chemical research. The selection of an appropriate analytical technique is contingent upon the analyte's physicochemical properties.

The molecular structure suggests moderate polarity, making it amenable to both reversed-phase liquid chromatography and, with sufficient volatility and thermal stability, gas chromatography.

Table 1: Physicochemical Properties of 8-(4-Fluorophenyl)-8-oxooctanenitrile

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆FNO | [1] |

| Molecular Weight | 233.29 g/mol | [1] |

| Appearance | Assumed to be a solid or oil at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane) | Inferred |

| UV Absorbance | Expected to have a UV absorbance maximum due to the fluorophenyl chromophore (~254 nm) | Inferred from similar structures[2] |

Principle of Analytical Techniques: A Causal Explanation

The choice of an analytical method is not arbitrary; it is dictated by the analyte's properties and the analytical objective (e.g., purity assessment, quantification in a complex matrix).

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for non-volatile or thermally labile compounds like aromatic ketones.[2] We utilize Reversed-Phase HPLC (RP-HPLC) , where the stationary phase (e.g., C18) is non-polar and the mobile phase is polar. 8-(4-Fluorophenyl)-8-oxooctanenitrile, being moderately polar, will have a strong affinity for the stationary phase and will elute at a predictable retention time when a suitable gradient of organic solvent (like acetonitrile) and water is used.[3] UV detection is selected because the fluorophenyl group is a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[4] The analyte is vaporized and separated in a capillary column before being detected by a mass spectrometer. The primary advantage of GC-MS is its high resolving power and the structural information provided by the mass spectrum, making it excellent for identification and the analysis of volatile impurities.[5] Its suitability for 8-(4-Fluorophenyl)-8-oxooctanenitrile is contingent on the compound not degrading at the high temperatures of the GC inlet and oven.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantifying compounds in complex biological matrices due to its exceptional sensitivity and selectivity.[6] It couples the separation power of LC with the precise detection of tandem mass spectrometry. This method can detect the analyte at much lower concentrations than HPLC-UV and is less susceptible to matrix interference.[7][8]

Primary Protocol: Quantification by HPLC-UV

This protocol provides a robust and validated method for the routine quantification and purity analysis of 8-(4-Fluorophenyl)-8-oxooctanenitrile in raw materials or as a synthesized product.

Instrumentation, Chemicals, and Consumables

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-